1-ethyl-N-{3-[3-(4-fluorophenyl)-1H-pyrazol-1-yl]propyl}-3,5-dimethyl-1H-pyrazole-4-sulfonamide
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Overview
Description
1-ethyl-N-{3-[3-(4-fluorophenyl)-1H-pyrazol-1-yl]propyl}-3,5-dimethyl-1H-pyrazole-4-sulfonamide is a complex organic compound that belongs to the class of pyrazole derivatives. Pyrazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-ethyl-N-{3-[3-(4-fluorophenyl)-1H-pyrazol-1-yl]propyl}-3,5-dimethyl-1H-pyrazole-4-sulfonamide typically involves multiple steps, including the formation of the pyrazole ring and subsequent functionalization. One common method involves the reaction of 4-fluorophenylhydrazine with an appropriate diketone to form the pyrazole ring. This intermediate is then reacted with ethyl bromide and a sulfonamide derivative under controlled conditions to yield the final compound .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
1-ethyl-N-{3-[3-(4-fluorophenyl)-1H-pyrazol-1-yl]propyl}-3,5-dimethyl-1H-pyrazole-4-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-ethyl-N-{3-[3-(4-fluorophenyl)-1H-pyrazol-1-yl]propyl}-3,5-dimethyl-1H-pyrazole-4-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, such as anti-inflammatory or anticancer activities .
Comparison with Similar Compounds
Similar Compounds
1-ethyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide: Lacks the 4-fluorophenyl and propyl groups.
3-(4-fluorophenyl)-1H-pyrazole-1-yl]propyl}-3,5-dimethyl-1H-pyrazole-4-sulfonamide: Lacks the ethyl group.
Uniqueness
1-ethyl-N-{3-[3-(4-fluorophenyl)-1H-pyrazol-1-yl]propyl}-3,5-dimethyl-1H-pyrazole-4-sulfonamide is unique due to its specific combination of functional groups, which contribute to its distinct biological activities and potential therapeutic applications .
Properties
Molecular Formula |
C19H24FN5O2S |
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Molecular Weight |
405.5 g/mol |
IUPAC Name |
1-ethyl-N-[3-[3-(4-fluorophenyl)pyrazol-1-yl]propyl]-3,5-dimethylpyrazole-4-sulfonamide |
InChI |
InChI=1S/C19H24FN5O2S/c1-4-25-15(3)19(14(2)22-25)28(26,27)21-11-5-12-24-13-10-18(23-24)16-6-8-17(20)9-7-16/h6-10,13,21H,4-5,11-12H2,1-3H3 |
InChI Key |
SVQRNUGOBJUJPF-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=C(C(=N1)C)S(=O)(=O)NCCCN2C=CC(=N2)C3=CC=C(C=C3)F)C |
Origin of Product |
United States |
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